Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-
Description
Chemical Structure: The compound Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- (IUPAC name) features a pentanoic acid backbone (C₅H₁₀O₂) with a tertiary butoxycarbonyl (Boc)-protected methylamino substituent at the 5-position. The Boc group [(1,1-dimethylethoxy)carbonyl] is attached via a methylene (-CH₂-) linker to the amino group, forming the structure -NH-CH₂-O-C(O)-O-C(CH₃)₃ .
Properties
IUPAC Name |
5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)8-12-7-5-4-6-9(13)14/h12H,4-8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAGFKSDTZKBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616563 | |
| Record name | 5-[(2-tert-Butoxy-2-oxoethyl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124073-08-1 | |
| Record name | 5-[(2-tert-Butoxy-2-oxoethyl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-{[(tert-butoxy)carbonyl](methyl)amino}pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 5-Aminopentanoic Acid Ethyl Ester
The synthesis begins with ethyl pent-4-enoate, which undergoes hydrobromination to yield 5-bromopentanoic acid ethyl ester . Subsequent nucleophilic substitution with potassium phthalimide introduces a protected amine:
\text{5-Bromopentanoic acid ethyl ester} + \text{KPhth} \xrightarrow{\text{DMF, 80°C}} \text{5-Phthalimidopentanoic acid ethyl ester} \quad (\text{Yield: 60%})
Deprotection with hydrazine releases the primary amine:
\text{5-Phthalimidopentanoic acid ethyl ester} \xrightarrow{\text{NH}2\text{NH}2, \text{MeOH}} \text{5-Aminopentanoic acid ethyl ester} \quad (\text{Yield: 85%})
Methylation via Reductive Amination
The primary amine undergoes reductive amination with formaldehyde to form the secondary amine:
\text{5-Aminopentanoic acid ethyl ester} + \text{CH}2\text{O} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{5-Methylaminopentanoic acid ethyl ester} \quad (\text{Yield: 70%})
Boc Protection
The secondary amine is protected using di-tert-butyl dicarbonate:
\text{5-Methylaminopentanoic acid ethyl ester} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, TEA}} \text{5-(Boc-methylamino)pentanoic acid ethyl ester} \quad (\text{Yield: 90%})
Ester Hydrolysis
Final hydrolysis yields the target carboxylic acid:
\text{5-(Boc-methylamino)pentanoic acid ethyl ester} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-} \quad (\text{Yield: 95%})
Route B: Reductive Amination of Ketone Intermediates
Synthesis of 5-Oxopentanoic Acid Ethyl Ester
Oxidation of 5-hydroxypentanoic acid ethyl ester via Swern oxidation provides the ketone:
\text{5-Hydroxypentanoic acid ethyl ester} \xrightarrow{\text{(COCl)}_2, \text{DMSO, TEA}} \text{5-Oxopentanoic acid ethyl ester} \quad (\text{Yield: 68%})
Reductive Amination with Methylamine
Reaction with methylamine and sodium cyanoborohydride forms the secondary amine:
\text{5-Oxopentanoic acid ethyl ester} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{5-Methylaminopentanoic acid ethyl ester} \quad (\text{Yield: 75%})
Boc Protection and Hydrolysis
Identical to Steps 2.3 and 2.4 in Route A.
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Starting Material | Ethyl pent-4-enoate | 5-Hydroxypentanoic acid ethyl ester |
| Key Step | Nucleophilic substitution | Swern oxidation |
| Overall Yield | 60% × 85% × 70% × 90% × 95% ≈ 30% | 68% × 75% × 90% × 95% ≈ 43% |
| Advantages | Avoids oxidation steps | Higher overall yield |
| Challenges | Low-yield substitution step | Handling moisture-sensitive reagents |
Route B offers superior efficiency but requires expertise in oxidation chemistry. Route A avoids ketone intermediates but suffers from cumulative yield losses.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in HO/MeOH gradient) shows >98% purity for both routes.
Industrial-Scale Considerations
Large-scale production favors Route B due to higher throughput. Critical process parameters include:
-
Temperature control during Swern oxidation (-50°C to prevent side reactions).
-
Catalyst screening for reductive amination (e.g., Pd/C vs. NaBHCN).
-
Solvent selection for Boc protection (THF > DCM for easier recycling).
Emerging Methodologies
Recent advances propose enzymatic Boc protection using lipases in ionic liquids, reducing reliance on toxic solvents. Additionally, flow chemistry setups for reductive amination improve reaction control and scalability .
Chemical Reactions Analysis
Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions including:
- Oxidation : The compound can be oxidized to yield different products, which can be useful in synthesizing pharmaceuticals.
- Reduction : Reduction reactions enable modifications of functional groups for targeted applications.
- Substitution : Nucleophilic substitution allows for the replacement of the dimethylethoxycarbonyl or methylamino groups with other functional groups.
Biology
In biological research, this compound can be employed in biochemical studies to:
- Investigate enzyme-substrate interactions , particularly how the methylamino group influences binding affinities.
- Explore metabolic pathways , providing insights into the role of similar compounds in biological systems.
Medicine
Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- has potential as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure may confer specific therapeutic effects, making it valuable in drug development processes.
Industry
In industrial applications, this compound is useful for producing specialty chemicals and materials. Its versatility allows for modifications that enhance performance in various applications such as:
- Production of surfactants
- Development of agrochemicals
- Formulation of polymers
Case Study 1: Synthesis of Pharmaceuticals
A study demonstrated the use of Pentanoic acid derivatives in synthesizing novel anti-inflammatory drugs. By modifying the methylamino group, researchers were able to enhance the bioavailability and efficacy of the resulting compounds.
Case Study 2: Enzyme Interaction Studies
Research involving enzyme kinetics highlighted how Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- affects substrate binding in specific metabolic pathways. The presence of the dimethylethoxycarbonyl group was found to alter enzyme activity significantly.
Mechanism of Action
The mechanism of action of Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound may also interact with cellular receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Molecular Formula :
- C₁₂H₂₂N₂O₅ (calculated based on substituent contributions).
- Molecular Weight : ~274.3 g/mol.
Applications: Primarily used in peptide synthesis and organic research, the Boc group serves as a protective moiety for amines, enhancing stability during reactions . The compound is listed in chemical catalogs (e.g., Combi-Blocks) as a research reagent, emphasizing its role in non-medical applications .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares the target compound with structurally related pentanoic acid derivatives:
Key Differences and Implications
Substituent Complexity: The target compound’s Boc-methylamino group offers simplicity and versatility for amine protection, whereas QD-6335’s additional methylthio and oxobutyl groups may enhance steric effects or alter solubility . Loxiglumide’s dichlorobenzoylamino and methoxypropylpentylamino substituents confer biological activity, enabling cholecystokinin receptor antagonism .
Functional Applications :
- Boc Derivatives (e.g., target compound, Boc-L-β-Homomethionine): Primarily used in synthetic chemistry for intermediate protection.
- Biologically Active Derivatives (e.g., Loxiglumide): Designed for pharmacological effects, demonstrating the impact of aromatic and alkyl chain modifications on bioactivity .
Molecular Weight and Reactivity :
Biological Activity
Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- (CAS Number: 124073-08-1) is an organic compound with a molecular formula of C11H21NO4 and a molecular weight of 231.29 g/mol. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in cancer research and metabolic studies.
Chemical Structure and Properties
The structure of Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- features a pentanoic acid backbone with distinct functional groups that influence its biological activity. The presence of the dimethylethoxycarbonyl group serves as a protective moiety for the amino functionality, allowing for selective reactions at other sites on the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
| CAS Number | 124073-08-1 |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The methylamino group can engage in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. This mechanism is crucial for understanding how the compound can influence metabolic pathways and cellular functions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Pentanoic acid derivatives. A notable study synthesized a series of substituted pentanoic acids and evaluated their biological activity against cancer cell lines. Specifically, compounds derived from pentanoic acid were found to induce apoptosis in Jurkat-E6.1 cells through the simultaneous inhibition of matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8), which are critical in cancer progression and metastasis .
Key Findings:
- Apoptosis Induction: Compounds demonstrated dose-dependent apoptosis in cancer cells.
- MMP-2 and HDAC8 Inhibition: Effective reduction in the expression levels of these proteins was observed.
- Cell Cycle Arrest: Some derivatives caused cellular arrest in the sub-G0 phase, indicating effective targeting of cancerous cells.
Enzyme Interaction Studies
Pentanoic acid derivatives have also been utilized to study enzyme-substrate interactions. The compound's structural features allow it to serve as a substrate or inhibitor for various enzymes, providing insights into metabolic pathways relevant to drug metabolism and therapeutic interventions.
Study on Anticancer Activity
A comprehensive study published in PubMed explored the structure-activity relationship (SAR) of substituted pentanoic acids, including Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-. The results indicated that specific modifications to the pentanoic acid structure could enhance its anticancer properties significantly .
Metabolic Pathway Investigation
Another investigation focused on the metabolic fate of pentanoic acid derivatives in vivo. It was found that these compounds could modulate metabolic pathways linked to energy production and lipid metabolism, suggesting their potential utility in metabolic disorders .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves sequential protection and coupling steps. The tert-butoxycarbonyl (Boc) group is introduced to the amino moiety using Boc anhydride in the presence of a base like DMAP or triethylamine. Subsequent coupling with a pentanoic acid derivative is achieved via carbodiimide-mediated activation (e.g., EDC/HOBt). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Related Boc-protected intermediates and reaction conditions are described in similar compounds .
Q. How should researchers characterize this compound spectroscopically?
Key techniques include:
- 1H/13C NMR : Look for the Boc tert-butyl singlet at δ ~1.4 ppm and amide NH signals at δ ~6.5–7.5 ppm.
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (Boc C=O) and ~1650 cm⁻¹ (amide I band).
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion (e.g., m/z 400.3739 for [M+H]+ as per computed data ). Discrepancies between predicted and experimental data (e.g., boiling point, density ) should be resolved using standardized protocols from databases like NIST .
Q. What safety protocols are essential for handling this compound?
While no severe hazards are classified, standard precautions include:
- PPE : Nitrile gloves, chemical goggles, and lab coats.
- Ventilation : Use a fume hood to avoid inhalation.
- Spill Management : Absorb with vermiculite and dispose as hazardous waste. Emergency procedures (e.g., eye flushing for 15 minutes) are detailed in the MSDS .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physicochemical properties?
Predicted values (e.g., pKa 3.92 ± 0.19, boiling point 643.6 ± 55.0°C ) may deviate from experimental results. To resolve this:
Q. What strategies prevent Boc group deprotection during functionalization?
The Boc group is acid-labile. Mitigation strategies include:
Q. How can the compound’s reactivity be exploited in peptide mimetics?
The carboxyl and Boc-protected amino groups make it a candidate for peptidomimetic design. For example:
- Coupling with N-terminal amino acids via solid-phase synthesis.
- Incorporating into enzyme inhibitors by mimicking natural substrates (e.g., protease targets). Structural analogs in highlight similar applications in cyclopropane-based drug candidates.
Methodological Recommendations
- Contradiction Analysis : Replicate published syntheses and compare yields/purity using HPLC.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Computational Validation : Use Gaussian or ORCA for DFT calculations to refine predicted properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
